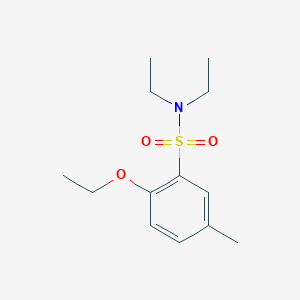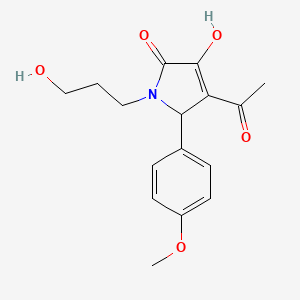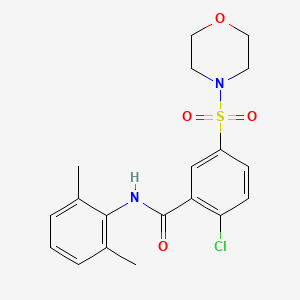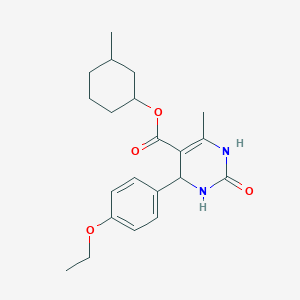![molecular formula C21H13ClN4O6 B5038676 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and is a member of the benzoxazole family of compounds.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential applications in various fields such as cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, compound 1 has been shown to have antimicrobial activity against a range of pathogens including bacteria, fungi, and viruses.
Mécanisme D'action
The mechanism of action of compound 1 is not fully understood but is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, compound 1 has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. In neurological disorders, compound 1 has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In infectious diseases, compound 1 has been shown to disrupt the cell membrane and inhibit the activity of enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects
Compound 1 has been shown to have a range of biochemical and physiological effects depending on the target cell or organism. In cancer cells, compound 1 has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell motility and invasion. In neurological disorders, compound 1 has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neurite outgrowth. In infectious diseases, compound 1 has been shown to inhibit the growth and replication of pathogens, disrupt biofilm formation, and enhance the activity of antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for lab experiments including its stability, solubility, and ability to target multiple pathways and enzymes. However, the limitations of compound 1 include its low water solubility, potential toxicity, and limited availability. These limitations can be overcome by using appropriate solvents, optimizing the dose and duration of treatment, and developing more efficient synthesis methods.
Orientations Futures
There are several future directions for research on compound 1 including its optimization for specific applications, development of analogs with improved properties, and evaluation of its efficacy in preclinical and clinical studies. In cancer treatment, future research could focus on the combination of compound 1 with other chemotherapeutic agents, evaluation of its efficacy in animal models, and identification of biomarkers for patient selection. In neurological disorders, future research could focus on the development of novel delivery methods, evaluation of its efficacy in animal models of disease, and identification of potential drug targets. In infectious diseases, future research could focus on the development of combination therapies, evaluation of its efficacy in animal models of infection, and identification of potential drug targets.
Méthodes De Synthèse
The synthesis of compound 1 involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methyl-3,5-dinitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful control of reaction conditions such as temperature and pH. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O6/c1-11-17(25(28)29)8-13(9-18(11)26(30)31)20(27)23-15-5-2-12(3-6-15)21-24-16-10-14(22)4-7-19(16)32-21/h2-10H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPINRMSFBRIWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)




![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)


![ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5038688.png)